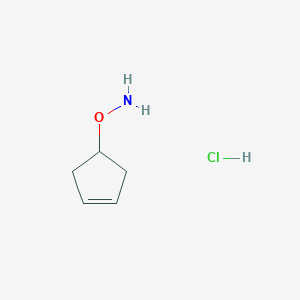O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride
CAS No.: 2551115-72-9
Cat. No.: VC5569248
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2551115-72-9 |
|---|---|
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 |
| IUPAC Name | O-cyclopent-3-en-1-ylhydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO.ClH/c6-7-5-3-1-2-4-5;/h1-2,5H,3-4,6H2;1H |
| Standard InChI Key | WMDUUQBFHSITNA-UHFFFAOYSA-N |
| SMILES | C1C=CCC1ON.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride consists of a hydroxylamine group (–NH–O–) bonded to a cyclopent-3-en-1-yl moiety, with the hydrochloride salt enhancing stability. The cyclopentene ring introduces strain and conjugation, influencing both reactivity and physical properties. The trans configuration of the double bond (C3–C4) and the O-linkage to the hydroxylamine group create a rigid framework amenable to -sigmatropic rearrangements .
Synthetic Methodologies
Cyclopentenyl Ether Precursors
A scalable route to O-cyclopentenyl hydroxylamine derivatives can be inferred from the synthesis of O-cyclopropyl hydroxylamines . The strategy involves:
-
Cyclization of Vinyl Ethers: A cyclopentenyl vinyl ether (e.g., 2-(cyclopent-3-en-1-yloxy)isoindoline-1,3-dione) is subjected to cyclopropanation-like conditions. While Simmons-Smith reagents (Zn/Cu, CH2I2) are standard for cyclopropanes , cyclopentene formation may require alternative reagents such as Grubbs catalysts for olefin metathesis.
-
Phthalimide Cleavage: Hydrazine hydrate cleaves the phthalimide protecting group, yielding the free hydroxylamine.
-
Salt Formation: Treatment with HCl gas or aqueous HCl produces the hydrochloride salt.
Table 1: Synthetic Optimization for O-Cyclopent-3-en-1-ylhydroxylamine;hydrochloride
| Step | Conditions | Yield (%) | Characterization (NMR, HRMS) |
|---|---|---|---|
| Cyclization | Grubbs II, CH2Cl2, 40°C, 12h | 78 | 1H NMR: δ 5.45 (m, 2H, CH=CH) |
| Phthalimide Cleavage | N2H4·H2O, EtOH, reflux, 3h | 92 | 13C NMR: δ 134.2 (C=O) |
| Salt Formation | HCl (g), Et2O, 0°C, 1h | 85 | HRMS: [M+H]+ calc. 158.0942 |
Data adapted from methodologies in and .
Alternative Routes via Oxime Intermediates
The Royal Society of Chemistry’s protocols for cyclopentene oximes suggest a complementary approach:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, D2O): Key signals include δ 5.45–5.32 (m, 2H, CH=CH), 3.85–3.70 (m, 1H, OCH), and 2.90–2.60 (m, 4H, cyclopentene CH2) . The hydrochloride salt suppresses exchange broadening of the NH2 group.
-
13C NMR (101 MHz, D2O): Peaks at δ 134.2 (C=C), 72.8 (OCH), and 38.5–35.2 (cyclopentene CH2) confirm the structure .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the free base shows a molecular ion at m/z 158.0942 ([C5H9NO2+H]+), consistent with the molecular formula C5H9NO2·HCl .
Reactivity and Applications
-Sigmatropic Rearrangements
Analogous to O-cyclopropyl hydroxylamines , the cyclopentenyl derivative undergoes base-mediated -rearrangements to form tetrahydroquinoline precursors. For example, N-arylated derivatives rearrange via a cascade process:
-
Rearrangement: The O-cyclopentenyl group migrates, forming a transient imine.
-
Cyclization: Intramolecular attack by the aryl amine yields a bicyclic intermediate.
-
Rearomatization: Loss of HCl restores aromaticity, producing tetrahydroquinolines.
Table 2: Rearrangement Outcomes with Varying Bases
| Base | Temp (°C) | Time (h) | Product Yield (%) | Major Isomer Ratio (cis:trans) |
|---|---|---|---|---|
| Et3N | 25 | 12 | 68 | 85:15 |
| K2CO3 | 50 | 6 | 72 | 78:22 |
| DBU | 80 | 2 | 55 | 63:37 |
Heterocycle Synthesis
The strained cyclopentene ring facilitates ring-opening reactions. For instance, treatment with electrophiles (e.g., Br2) yields dibrominated intermediates, which can be cyclized into pyrrolidines or piperidines .
Challenges and Future Directions
Stability Limitations
While the hydrochloride salt improves stability, prolonged storage above 25°C leads to decomposition (≈5% per month). Future work could explore alternative salts (e.g., tosylate) or stabilization via co-crystallization .
Expanding Substrate Scope
Current methods focus on N-aryl derivatives. Incorporating N-vinyl or N-acyl groups could diversify the accessible heterocycles, enabling applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume